molecular formula C34H56O14 B2677676 Lactonic Sophorolipid CAS No. 148409-20-5

Lactonic Sophorolipid

Cat. No. B2677676
M. Wt: 688.808
InChI Key: OGTXYHUVJIPSDT-GNUCGHNBSA-N
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Description

Lactonic Sophorolipid is a natural antimicrobial surfactant . It is a secondary metabolite produced by non-pathogenic yeasts and other microorganisms . Structurally, it is composed of a disaccharide sophorose which is β-glycosidically linked to a long fatty acid chain .


Synthesis Analysis

Sophorolipids are mainly synthesized by yeasts . The production of sophorolipids first requires biosynthesis of the hydroxy fatty acid from a fatty acid via enzymatic action of cytochrome P450 monooxygenase . This hydroxyl fatty acid is subsequently coupled to glucose by glycosyltransferase to yield a glucolipid .


Molecular Structure Analysis

Sophorolipids consist of two molecules of glucose linked via a β-1,2 glycosidic bond (sophorose), this sophorose is in turn connected by another glycosidic bond to a hydroxyl fatty acid . The sophorose acts as the hydrophilic head while the long chain hydroxyl fatty acid acts as the hydrophobic tail .


Chemical Reactions Analysis

Commercially available lactonic sophorolipid can be modified via epoxidation of the fatty acid units C C and subsequent ring-opening of the oxirane with poly (ethylene glycol) of vary chain lengths to deliver a novel range of non-ionic sophorolipid-based surfactants .


Physical And Chemical Properties Analysis

The lactonic sophorolipid shows a weak acidity in the range of pH 3.2~4.6 when diluted in water at the concentrations from 1 to 0.001 wt% . The critical micelle concentration (CMC) of the lactonic sophorolipid is 10−2wt, at which the surface tension of aqueous solution is reduced to 36 mN/m .

Scientific Research Applications

Green Chemistry

  • Application : SLs are used in the chemical and enzymatic modification for high-added value sectors, particularly in the pharmaceutical sector .
  • Methods : The process involves optimizing fermentation processes towards pure natural sophorolipids in combination with developing selective modification pathways to obtain sophorolipid derivatives .
  • Results : The modifications shift the application area of sophorolipids to high-added value sectors .

Food and Health

  • Application : SLs exhibit antimicrobial action against both Gram-positive and Gram-negative microorganisms, making them suitable for applications in the food and health sectors .
  • Methods : Various structural forms of sophorolipids are studied for their different biological and physicochemical properties .
  • Results : SLs have shown promising applications in diverse areas such as food, agriculture, pharmaceutical, cosmetic, anticancer, and antimicrobial activities .

Agriculture

  • Application : SLs are used in agriculture .

Bioremediation

  • Application : SLs are used in bioremediation .

Cosmetics

  • Application : SLs are used in cosmetics .

Nanotechnology

  • Application : SLs are used in nanotechnology .

Wound Healing

  • Application : Sophorolipids have the potential to be used in wound healing .

Anticancer Agents

  • Application : Sophorolipids can be used as anticancer agents .

Antimicrobial Agents

  • Application : Sophorolipids can be used as antimicrobial agents .

Food Preservation

  • Application : Sophorolipids can be used in food preservation .

Food Waste Management

  • Application : Sophorolipids can be used in food waste management .

Surfactants via PEG Modification

  • Application : Sophorolipids can be used as surfactants via PEG modification of the oleate moiety .
  • Methods : The process involves epoxidation of the fatty acid units C=C and subsequent ring-opening of the oxirane with poly (ethylene glycol) of varying chain lengths .
  • Results : This new family of bio-derivable non-ionic surfactants will be useful as wetting and solubilising agents, oil-in-water emulsifiers and detergents .

Surface Enhancement of Electro Spun Fibre

  • Application : Sophorolipids can be used for surface enhancement of electro spun fibre .

Enhanced Oil Recovery

  • Application : Sophorolipids can be used in enhanced oil recovery .

Medicine

  • Application : Sophorolipids can be used in medicine .

Home and Personal Care Products

  • Application : Sophorolipids can be used in home and personal care products .

Antimicrobial Agents in Combination with Rhamnolipids

  • Application : Sophorolipids can be used as antimicrobial agents in combination with rhamnolipids .

Future Directions

There is an ever-increasing demand to develop surfactants based on sophorolipids because they are produced by non-pathogenic organisms, biodegradable, and less toxic to humans and the environment . This new family of bio-derivable non-ionic surfactants will be useful as wetting and solubilising agents, oil-in-water emulsifiers, and detergents .

properties

IUPAC Name

[(1S,3R,4S,5S,6R,8R,10S,17Z,28S,29R,31R,32R)-29-(acetyloxymethyl)-4,5,31,32-tetrahydroxy-10-methyl-26-oxo-2,7,9,27,30-pentaoxatricyclo[26.2.2.03,8]dotriacont-17-en-6-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56O14/c1-21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)47-31-25(20-43-23(3)36)46-33(30(41)29(31)40)48-32-28(39)27(38)24(19-42-22(2)35)45-34(32)44-21/h4-5,21,24-25,27-34,38-41H,6-20H2,1-3H3/b5-4-/t21-,24+,25+,27+,28-,29+,30+,31+,32+,33-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTXYHUVJIPSDT-GNUCGHNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC=CCCCCCCCC(=O)OC2C(OC(C(C2O)O)OC3C(C(C(OC3O1)COC(=O)C)O)O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCC/C=C\CCCCCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O1)COC(=O)C)O)O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactonic Sophorolipid

Citations

For This Compound
370
Citations
Y Pal, SN Mali, SB Kale, AP Pratap - Journal of the Indian Chemical Society, 2022 - Elsevier
… This work represents the separation and purification strategies of acidic and lactonic Sophorolipid obtained from crude extract. Depending on structure of Sophorolipid molecule …
Number of citations: 3 www.sciencedirect.com
X Ma, T Wang, H Zhang, J Shao, M Jiang… - Frontiers in …, 2022 - frontiersin.org
… However, systematic comparative studies among various bacteria by using pure lactonic sophorolipid (LSL) are few. This study investigated the antibacterial effects and mechanisms of …
Number of citations: 5 www.frontiersin.org
X Wang, N Xu, Q Li, S Chen, H Cheng, M Yang… - Applied Microbiology …, 2021 - Springer
Liver cancer, one of the most common types of cancer in the world, is the second leading cause of death for cancer patients. For liver cancer, there is an urgent need for an effective …
Number of citations: 11 link.springer.com
Y Hu, LK Ju - Enzyme and Microbial Technology, 2001 - Elsevier
An HPLC-MS n system was used to quantify and identify the structures of individual sophorolipid components produced in Torulopsis bombicola fermentation on glucose with or without …
Number of citations: 135 www.sciencedirect.com
S Ito, M Kinta, S Inoue - Agricultural and Biological Chemistry, 1980 - jstage.jst.go.jp
The effect of Compound I on the growth of various species of yeasts on n-hexadecane is summarized in Table I. With a few excepti Page 1 Agric. Biol. Chem ., 44 (9), 2221•`2223, 1980 …
Number of citations: 77 www.jstage.jst.go.jp
X Ma, H Li, L Shao, J Shen, X Song - Applied Microbiology and …, 2011 - Springer
… More than 15 acidic sophorolipid molecules and only 4 lactonic sophorolipid molecules were produced by using 1.27 g/l ammonium sulfate as nitrogen source; they were separated by …
Number of citations: 60 link.springer.com
T Zhang, H He, Q Xu, J Lv, C Wu, Y Zhou… - Carbohydrate Polymers, 2023 - Elsevier
… Lactonic sophorolipid (LSL) exhibits numerous surfactant activities, such as emulsification, … In this research, a new compound, lactonic sophorolipid cyclodextrin metal-organic …
Number of citations: 1 www.sciencedirect.com
SA Cho, GT Eom, BS Jin - Applied Chemistry for Engineering, 2019 - koreascience.kr
… The lactonic sophorolipid … lactonic sophorolipid was estimated to be around 4.3 from the acid-base titration curve. The critical micelle concentration (CMC) of the lactonic sophorolipid …
Number of citations: 1 koreascience.kr
L Shao, X Song, X Ma, H Li, Y Qu - Journal of Surgical Research, 2012 - Elsevier
… The results in the present study indicated that the inhibition of diacetylated lactonic sophorolipid to esophageal cancer cells was stronger than monoacetylated lactonic sophorolipid, …
Number of citations: 126 www.sciencedirect.com
KK Andersen, BS Vad, S Roelants… - Frontiers in …, 2016 - frontiersin.org
… Inclusion of diacetylated lactonic sophorolipid (lactSL) as mixed micelles with acidSL lowers the cmc and this effectively reduces the rate of unfolding, emphasizing that SL like other …
Number of citations: 11 www.frontiersin.org

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